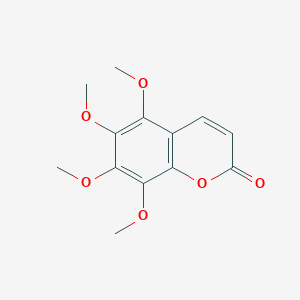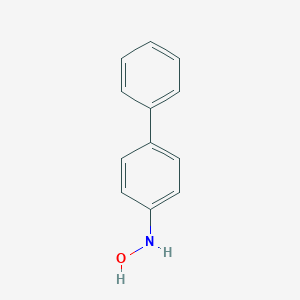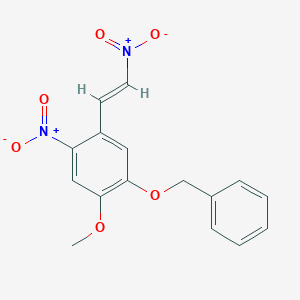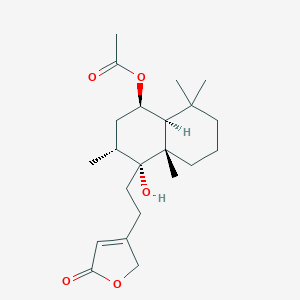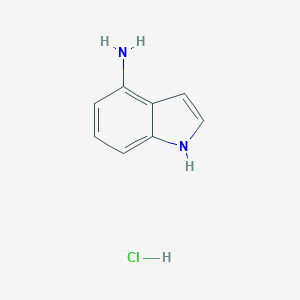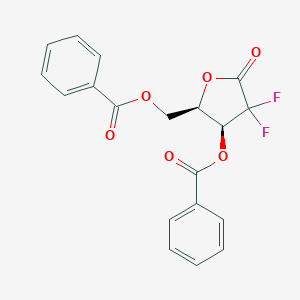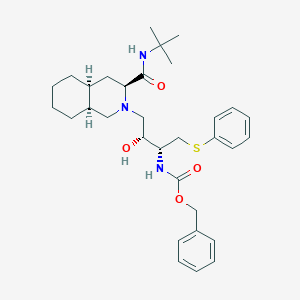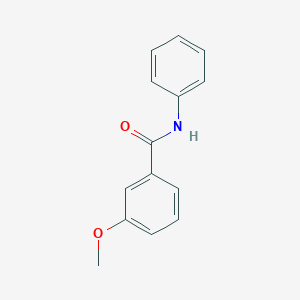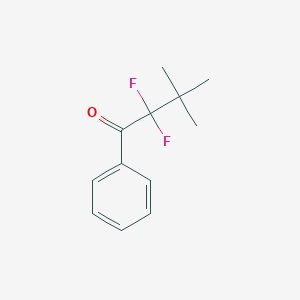
1-Butanone, 2,2-difluoro-3,3-dimethyl-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanone, 2,2-difluoro-3,3-dimethyl-1-phenyl- is a chemical compound commonly referred to as DFMP. It is a colorless liquid with a strong odor and is used in various scientific research applications. DFMP is synthesized using a specific method and has several advantages and limitations for lab experiments. In
Scientific Research Applications
DFMP has several scientific research applications, including its use as a fluorescent probe for detecting and quantifying the presence of water in organic solvents. It has also been used in the development of new materials for organic electronics and as a catalyst in organic reactions. Additionally, DFMP has been used in the study of protein-ligand interactions and as a tool for investigating the mechanisms of enzyme-catalyzed reactions.
Mechanism Of Action
DFMP works as a fluorescent probe by undergoing a photo-induced electron transfer (PET) process in the presence of water. The PET process results in the emission of fluorescence, which can be used to detect and quantify the presence of water in organic solvents. DFMP also works as a catalyst in organic reactions by activating certain chemical bonds and facilitating the reaction process.
Biochemical And Physiological Effects
DFMP has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic in animal studies, making it a safe compound to use in scientific research.
Advantages And Limitations For Lab Experiments
One major advantage of DFMP is its high sensitivity and selectivity for detecting water in organic solvents. It is also a versatile compound that can be used in various scientific research applications. However, DFMP has some limitations for lab experiments, including its relatively high cost and the need for specialized equipment to detect its fluorescence.
Future Directions
There are several future directions for the use of DFMP in scientific research. One area of interest is the development of new materials for organic electronics using DFMP as a building block. DFMP could also be used in the development of new catalysts for organic reactions. Additionally, further studies could be conducted to investigate the biochemical and physiological effects of DFMP. Finally, new methods for synthesizing DFMP could be developed to improve its purity and reduce its cost.
Synthesis Methods
DFMP is synthesized using a specific method that involves the reaction of 2,2-difluoro-3,3-dimethyl-1-bromo-1-phenylpropane with sodium methoxide in methanol. This reaction produces DFMP along with sodium bromide as a by-product. The purity of DFMP can be improved by further purification using methods such as column chromatography.
properties
CAS RN |
110097-46-6 |
|---|---|
Product Name |
1-Butanone, 2,2-difluoro-3,3-dimethyl-1-phenyl- |
Molecular Formula |
C12H14F2O |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
2,2-difluoro-3,3-dimethyl-1-phenylbutan-1-one |
InChI |
InChI=1S/C12H14F2O/c1-11(2,3)12(13,14)10(15)9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI Key |
LMGMOQGNCTZHBW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(C(=O)C1=CC=CC=C1)(F)F |
Canonical SMILES |
CC(C)(C)C(C(=O)C1=CC=CC=C1)(F)F |
synonyms |
1-Butanone, 2,2-difluoro-3,3-dimethyl-1-phenyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



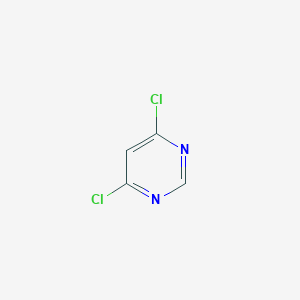
![[4-(Chlorosulfonyl)phenyl]acetic acid](/img/structure/B16784.png)


